molecular formula C23H32O7 B12431782 21-O-Acetyl 6|A-Hydroxy Cortisol-d4

21-O-Acetyl 6|A-Hydroxy Cortisol-d4

Cat. No.: B12431782
M. Wt: 424.5 g/mol
InChI Key: UXZCDTDGPVVXFM-QWWOVLJQSA-N
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Description

Significance of Deuterated Steroids as Research Probes

Deuterated steroids, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly valuable in biochemical research for several reasons. Primarily, they serve as ideal internal standards for quantitative analysis by mass spectrometry. sigmaaldrich.comclearsynth.com The addition of a known quantity of a deuterated analog to a biological sample allows for the accurate determination of the concentration of the corresponding endogenous steroid, correcting for variations in sample preparation and instrument response. sigmaaldrich.comclearsynth.com This stable isotope dilution method offers high sensitivity and accuracy. sigmaaldrich.com

Furthermore, the use of deuterium labeling provides a non-radioactive alternative for in vivo metabolic studies. nih.gov Researchers can administer a deuterated steroid and trace its metabolic fate, identifying and quantifying its various metabolites without the safety concerns associated with radioactive isotopes. nih.gov The slight increase in mass due to deuterium incorporation does not significantly alter the biochemical properties of the steroid, ensuring that it behaves similarly to the natural compound within biological systems.

Overview of Cortisol Metabolites in Biological Systems (Excluding Clinical Contexts)

Cortisol, a primary glucocorticoid hormone, undergoes extensive metabolism in the body, primarily in the liver, to form a variety of metabolites that are then excreted. These metabolic pathways are crucial for regulating the levels of active cortisol. Key enzymatic reactions involved in cortisol metabolism include:

11β-Hydroxysteroid Dehydrogenase (11β-HSD) activity: This enzyme interconverts active cortisol and inactive cortisone (B1669442).

A-ring reductases: These enzymes (5α-reductase and 5β-reductase) reduce the A-ring of cortisol and cortisone to produce tetrahydro-metabolites, such as tetrahydrocortisol (THF) and tetrahydrocortisone (THE).

Hydroxylation: Various cytochrome P450 (CYP) enzymes introduce hydroxyl groups at different positions on the steroid nucleus. A significant pathway is the 6-hydroxylation of cortisol, primarily catalyzed by the CYP3A4 enzyme, to form 6β-hydroxycortisol. wikipedia.org The 6α-hydroxy cortisol isomer is also formed.

These metabolic conversions are essential for the clearance of cortisol from the circulation and for modulating its biological activity at the tissue level. The profile of these metabolites can provide insights into the activity of the enzymes involved in steroid metabolism.

Rationale for Utilizing 21-O-Acetyl 6α-Hydroxy Cortisol-d4 in Investigative Studies

The compound 21-O-Acetyl 6α-Hydroxy Cortisol-d4 is a multi-functional tool designed for specific applications in biochemical research. Its utility stems from its unique structural features:

Deuterium Labeling (-d4): The presence of four deuterium atoms provides a significant mass shift, making it an excellent internal standard for the highly sensitive and accurate quantification of endogenous 6α-hydroxy cortisol using mass spectrometry. This allows for precise measurements in complex biological matrices like plasma and urine.

6α-Hydroxy Group: This feature directs the use of the compound towards studies of the 6-hydroxylation pathway of cortisol metabolism. As 6β-hydroxycortisol is a major metabolite formed by CYP3A4, studying its isomers and related compounds can provide valuable information about the activity of this crucial enzyme system, which is also responsible for the metabolism of numerous drugs. wikipedia.org

21-O-Acetyl Group: The acetylation of the hydroxyl group at the C21 position serves as a protective group. scbt.compharmaffiliates.com This chemical modification can enhance the stability of the molecule during storage and experimental procedures. In some applications, the acetyl group can be selectively removed (hydrolyzed) under specific conditions, potentially allowing for a controlled release of the active compound in an experimental setting. The 21-acetylation of corticosteroids is a known chemical process. nih.govgoogle.com

By combining these features, 21-O-Acetyl 6α-Hydroxy Cortisol-d4 serves as a highly specific and stable internal standard for quantifying a key cortisol metabolite, enabling detailed investigations into the pathways of cortisol metabolism.

Scope and Objectives of Academic Research Directions for Deuterated Cortisol Derivatives

The use of deuterated cortisol derivatives, including 21-O-Acetyl 6α-Hydroxy Cortisol-d4, opens up several avenues for academic research. A primary objective is the detailed characterization of steroid metabolism pathways. By using labeled compounds, researchers can trace the conversion of cortisol into its various metabolites, providing a clearer picture of the kinetics and regulation of these enzymatic processes.

A significant area of investigation is the study of cytochrome P450 enzyme activity, particularly CYP3A4. wikipedia.orgnih.gov The ratio of 6β-hydroxycortisol to cortisol is often used as an endogenous biomarker for CYP3A4 activity. wikipedia.orgnih.gov Utilizing deuterated 6-hydroxycortisol standards allows for the precise and accurate measurement of this ratio, which is crucial for understanding drug-drug interactions and individual variations in drug metabolism.

Furthermore, deuterated cortisol metabolites are instrumental in developing and validating new analytical methods for steroid analysis. nih.govnih.gov These methods are essential for a wide range of non-clinical research, from environmental monitoring of steroid hormones to fundamental studies in endocrinology and toxicology. The development of sensitive and selective assays using labeled internal standards is a continuous focus of academic research to improve the reliability of steroid measurements. nih.gov

Data on Cortisol and its Metabolites

To provide a clearer understanding of the compounds discussed, the following table summarizes their key properties.

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Role
CortisolC₂₁H₃₀O₅362.46Primary glucocorticoid hormone
CortisoneC₂₁H₂₈O₅360.44Inactive metabolite of cortisol
6α-Hydroxy CortisolC₂₁H₃₀O₆378.46Metabolite of cortisol
6β-Hydroxy CortisolC₂₁H₃₀O₆378.46Major metabolite of cortisol via CYP3A4
Tetrahydrocortisol (THF)C₂₁H₃₄O₅366.49A-ring reduced metabolite of cortisol
Tetrahydrocortisone (THE)C₂₁H₃₂O₅364.47A-ring reduced metabolite of cortisone
21-O-Acetyl 6α-Hydroxy CortisolC₂₃H₃₂O₇420.50Protected cortisol metabolite
21-O-Acetyl 6α-Hydroxy Cortisol-d4 C₂₃H₂₈D₄O₇ 424.52 Deuterated internal standard

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32O7

Molecular Weight

424.5 g/mol

IUPAC Name

[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1/i10D2,18D,20D

InChI Key

UXZCDTDGPVVXFM-QWWOVLJQSA-N

Isomeric SMILES

[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O

Origin of Product

United States

Synthetic Methodologies for Deuterated Cortisol Derivatives, with Emphasis on 21 O Acetyl 6α Hydroxy Cortisol D4

Precursor Selection and Chemical Derivatization Strategies

The synthesis of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 begins with the careful selection of a suitable precursor. Cortisol itself, or a closely related derivative, is often the starting point. unitslab.com The introduction of the 6α-hydroxy group is a key step, frequently accomplished through enzymatic or microbial hydroxylation. For instance, cytochrome P450 enzymes, specifically CYP3A4, are known to metabolize cortisol to 6β-hydroxycortisol, which can then be stereochemically converted to the 6α isomer. wikipedia.orgebi.ac.uk Alternatively, chemical synthesis routes can establish the 6α-hydroxy functionality.

Following the introduction of the hydroxyl group, the next critical step is the acetylation at the C21 position. This is typically achieved by reacting the 6α-hydroxy cortisol intermediate with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable base to yield the 21-O-acetyl derivative.

The final stage involves the introduction of deuterium (B1214612) atoms. The specific placement of deuterium in 21-O-Acetyl 6α-Hydroxy Cortisol-d4 indicates that the labeling is on the cortisol steroid nucleus, a process that requires specialized isotopic labeling techniques.

Table 1: Key Chemical Transformations

TransformationReagents/MethodsPrecursorProduct
6α-HydroxylationMicrobial/Enzymatic (e.g., CYP3A4 mediated) or multi-step chemical synthesisCortisol6α-Hydroxy Cortisol
21-O-AcetylationAcetic Anhydride or Acetyl Chloride with a base6α-Hydroxy Cortisol21-O-Acetyl 6α-Hydroxy Cortisol
Deuterium LabelingHydrogen-deuterium exchange or reductive deuteration21-O-Acetyl 6α-Hydroxy Cortisol21-O-Acetyl 6α-Hydroxy Cortisol-d4

Isotopic Labeling Techniques for Deuterium Incorporation at Specific Positions

The introduction of deuterium at specific, non-exchangeable positions is paramount for the utility of the labeled compound as an internal standard. nih.gov Several methods are employed for this purpose.

One common strategy is hydrogen-deuterium exchange , where the precursor steroid is treated with a deuterated solvent (like MeOD or D2O) in the presence of a base (like NaOD) or an acid catalyst. nih.gov This facilitates the exchange of protons for deuterons at specific, activated positions on the steroid backbone. For labeling at positions like 9, 11, and 12, cortisone (B1669442) can be used as a starting material, undergoing exchange reactions before reductive deuteration. nih.gov

Another powerful technique is reductive deuteration . This method often involves the use of deuterium-donating reagents like sodium borodeuteride (NaBD4) to reduce a ketone or a double bond, thereby incorporating deuterium atoms. nih.govnih.govresearchgate.net For instance, the reduction of a 6-oxo group with sodium borodeuteride can introduce a deuterium atom at the C-6 position. nih.gov Similarly, reductive deuteration of prednisolone (B192156) or prednisone (B1679067) using deuterium gas and a catalyst like rhodium on alumina (B75360) can introduce multiple deuterium atoms into ring A of the steroid. nih.gov

The choice of technique and reaction conditions is crucial for achieving the desired regiospecificity and level of deuterium incorporation. nih.govacs.org

Purification and Isolation of Synthesized Deuterated Compounds

After synthesis, the deuterated compound must be purified to a high degree to remove any unlabeled starting material, reagents, and side products. nih.gov The purification process is critical as impurities can interfere with subsequent analytical applications. sigmaaldrich.com

Chromatography is the cornerstone of steroid purification. britannica.com A combination of techniques is often employed to achieve the desired purity.

Liquid-Liquid Extraction (LLE): This initial step separates the steroid from the reaction mixture based on its solubility in immiscible solvents. nih.gov

Column Chromatography: This is a standard method for separating compounds based on their polarity. Silica gel is a common stationary phase. uni-muenchen.de

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a preparative format, offers high-resolution separation and is often the final step to obtain a highly pure product. researchgate.netdntb.gov.ua Reversed-phase columns (like C18) are frequently used for steroid separation. researchgate.net

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and the effectiveness of purification steps. britannica.comuni-muenchen.de

The choice of solvents and chromatographic conditions is optimized to ensure efficient separation of the deuterated steroid from closely related impurities. dntb.gov.ua

Table 2: Common Purification Techniques for Steroids

TechniquePrincipleApplication
Liquid-Liquid Extraction (LLE)Differential partitioning between immiscible solvents. nih.govInitial cleanup and extraction from the reaction mixture.
Column ChromatographySeparation based on polarity using a solid stationary phase. uni-muenchen.deBulk purification to remove major impurities.
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on partitioning between a mobile and stationary phase. researchgate.netFinal purification to achieve high isotopic and chemical purity.

Analytical Verification of Isotopic Purity and Regiospecificity (Excluding Basic Identification Data)

Verifying the isotopic purity and the precise location of the deuterium atoms (regiospecificity) is a critical quality control step. rsc.orgresearchgate.net This goes beyond simple confirmation of the compound's identity and requires specialized analytical methods.

Mass Spectrometry (MS) is a primary tool for this purpose.

High-Resolution Mass Spectrometry (HR-MS): HR-MS can distinguish between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. nih.govresearchgate.net This allows for the calculation of isotopic enrichment and purity. rsc.orgnih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, the deuterated molecule is fragmented, and the resulting fragmentation pattern can reveal the specific locations of the deuterium atoms. nih.govnih.gov By comparing the fragmentation of the labeled compound to its unlabeled counterpart, the sites of deuteration can be confirmed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR (Proton NMR): The absence or reduction of signals in the ¹H NMR spectrum at specific chemical shifts indicates the replacement of hydrogen with deuterium. nih.gov

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment within the molecule. nih.gov Combining ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov

These advanced analytical techniques are essential to ensure that the synthesized 21-O-Acetyl 6α-Hydroxy Cortisol-d4 meets the stringent requirements for its use as a reliable internal standard in quantitative studies. rsc.orgresearchgate.net

Advanced Analytical Techniques for the Quantification and Characterization of 21 O Acetyl 6α Hydroxy Cortisol D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroids in complex biological matrices due to its high sensitivity, selectivity, and specificity.

Development of Robust Methodologies for Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled internal standard, such as 21-O-Acetyl 6α-Hydroxy Cortisol-d4, to a sample. nih.gov This standard, being chemically identical to the analyte of interest (21-O-Acetyl 6α-Hydroxy Cortisol), co-elutes during chromatographic separation and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the analyte to that of the internal standard, accurate quantification can be achieved, compensating for variations in sample preparation and instrument response. nih.gov

The development of a robust IDMS method for 21-O-Acetyl 6α-Hydroxy Cortisol would involve the use of its deuterated analog, 21-O-Acetyl 6α-Hydroxy Cortisol-d4, as the internal standard. This approach is essential for correcting matrix effects and ensuring the accuracy and precision of the measurement, particularly in complex biological samples like plasma or urine. nih.govnih.gov

Optimization of Chromatographic Separation and Mass Spectrometric Parameters

Effective chromatographic separation is paramount to distinguish 21-O-Acetyl 6α-Hydroxy Cortisol from its isomers and other structurally related steroids that may be present in a sample. Reversed-phase liquid chromatography is commonly employed for steroid analysis. A study on the separation of the stereoisomers 6α-hydroxycortisol and 6β-hydroxycortisol utilized a C18 column with a gradient elution, demonstrating the feasibility of separating such closely related compounds. nih.govpharmaffiliates.com For 21-O-Acetyl 6α-Hydroxy Cortisol-d4, a similar approach with a C18 or other suitable reversed-phase column would be the starting point for method development.

Table 1: Representative LC-MS/MS Parameters for Corticosteroid Analysis

ParameterTypical Value/Condition
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min
GradientOptimized for separation of isomers
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 - 4.0 kV
Cone Voltage20 - 40 V
Collision EnergyOptimized for each MRM transition
MRM TransitionsAnalyte-specific precursor > product ions

Note: The values in this table are representative and would require specific optimization for 21-O-Acetyl 6α-Hydroxy Cortisol-d4.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. However, due to the low volatility and thermal instability of corticosteroids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govunito.it

Derivatization Strategies for Enhanced Volatility and Detection

The presence of hydroxyl and ketone functional groups in 21-O-Acetyl 6α-Hydroxy Cortisol necessitates derivatization prior to GC-MS analysis. A common and effective strategy is a two-step derivatization process involving methoximation followed by silylation. mdpi.com

Methoximation: This step targets the ketone groups, converting them into methoxime (MO) derivatives. This prevents enolization and stabilizes the molecule.

Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly increases the volatility of the compound. mdpi.com

Other derivatization approaches, such as the formation of perfluoroacyl derivatives, have also been explored for corticosteroids to enhance sensitivity in GC-MS analysis. acs.org The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete derivatization and avoid the formation of unwanted byproducts.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Steroids

ReagentTarget Functional GroupDerivative Formed
Methoxyamine hydrochlorideKetoneMethoxime (MO)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)HydroxylTrimethylsilyl (TMS) ether
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)HydroxylTrimethylsilyl (TMS) ether
Heptafluorobutyric anhydride (B1165640) (HFBA)HydroxylHeptafluorobutyryl (HFB) ester

Method Validation for Sensitivity and Selectivity

A GC-MS method for the quantification of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 would require rigorous validation to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and selectivity. nih.gov The use of a deuterated internal standard is crucial for achieving high accuracy and precision. The selectivity of the method is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex steroids. High-field ¹H and ¹³C NMR are used to confirm the chemical structure of 21-O-Acetyl 6α-Hydroxy Cortisol, while deuterium (B1214612) (²H) NMR can be employed to verify the position and extent of deuterium labeling in 21-O-Acetyl 6α-Hydroxy Cortisol-d4.

Detailed analysis of the ¹H NMR spectrum, including chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) experiments, allows for the assignment of all proton signals and the determination of the stereochemistry of the molecule. rsc.org Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. While specific NMR data for 21-O-Acetyl 6α-Hydroxy Cortisol-d4 is not publicly available, analysis of related corticosteroid spectra provides a framework for its characterization. hmdb.caresearchgate.net

Deuterium NMR is a specialized technique that directly observes the deuterium nuclei. A ²H NMR spectrum of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 would show signals corresponding to the positions of the deuterium atoms, confirming the isotopic labeling. This is a critical quality control step in the synthesis of stable isotope-labeled internal standards. nih.gov

Role of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 as an Analytical Internal Standard

In the field of analytical chemistry, particularly in quantitative bioanalysis, the accuracy and reliability of measurements are paramount. The use of an internal standard is a fundamental practice to ensure data integrity, especially in complex analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov 21-O-Acetyl 6α-Hydroxy Cortisol-d4 is a deuterated, protected metabolite of cortisol, specifically designed for use as an internal standard in such advanced analytical applications. pharmaffiliates.comcymitquimica.com Its structure is nearly identical to the endogenous (unlabeled) compound 21-O-Acetyl 6α-Hydroxy Cortisol, but with four deuterium (²H or D) atoms incorporated at stable positions on the molecule. cymitquimica.com

The primary role of an internal standard is to correct for the variability inherent in an analytical procedure, which can include sample extraction, handling, and instrument response. researchgate.net Stable isotope-labeled internal standards (SIL-IS), such as 21-O-Acetyl 6α-Hydroxy Cortisol-d4, are considered the gold standard for quantitative mass spectrometry assays. mdpi.com This is because their physicochemical properties are virtually identical to those of the analyte being measured (the non-labeled version).

Key characteristics that make 21-O-Acetyl 6α-Hydroxy Cortisol-d4 an ideal internal standard include:

Co-elution with the Analyte: In liquid chromatography, it behaves identically to the unlabeled analyte, meaning they pass through the chromatography column and elute at the same time. This ensures that both the standard and the analyte experience the same conditions, including any matrix effects or ion suppression, during analysis. researchgate.net

Similar Extraction Recovery: During the sample preparation phase, where the compounds of interest are extracted from a biological matrix (like urine, plasma, or tissue), the deuterated standard will have the same recovery rate as the native analyte. Any loss of analyte during this process will be matched by a proportional loss of the internal standard, allowing for accurate correction. nih.gov

Distinct Mass-to-Charge Ratio (m/z): Despite its similar chemical behavior, the deuterium labeling gives 21-O-Acetyl 6α-Hydroxy Cortisol-d4 a higher molecular weight (424.53 g/mol ) compared to its non-labeled counterpart (420.50 g/mol ). cymitquimica.comscbt.com This mass difference allows the mass spectrometer to distinguish clearly between the analyte and the internal standard, which is essential for quantification.

By adding a known concentration of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 to a sample before processing, analysts can calculate the concentration of the endogenous analyte by comparing the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable even if the absolute signal intensity fluctuates due to sample loss or instrument variability, thus ensuring high precision and accuracy.

For instance, studies quantifying cortisol and its metabolites using cortisol-d4 as an internal standard report excellent linearity, accuracy, and precision. The following tables provide examples of typical validation results from such methods, which are representative of the performance achievable with a deuterated internal standard like 21-O-Acetyl 6α-Hydroxy Cortisol-d4.

Table 1: Example of Linearity and Sensitivity in a Corticosteroid LC-MS/MS Assay

This table illustrates the typical linear range and limits of quantification (LOQ) for an LC-MS/MS method for cortisol and cortisone (B1669442) using a deuterated internal standard. The wide linear range allows for the measurement of both normal and pathological concentrations in a single run.

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOQ (ng/mL)
Cortisol0.1 - 120>0.990.1
Cortisone0.1 - 120>0.990.1
Tetrahydrocortisol1 - 120>0.991
allo-Tetrahydrocortisol1 - 120>0.991
Tetrahydrocortisone1 - 120>0.991

Data is illustrative and based on findings from a study using Cortisol-d4 as an internal standard for urinary free steroid analysis. nih.gov

Table 2: Representative Accuracy and Precision Data for a Validated LC-MS/MS Method

This table shows the intra-day (within a single run) and inter-day (between different days) precision and accuracy for the quantification of cortisol. Precision is expressed as the coefficient of variation (%CV), and accuracy is the percentage of the measured concentration relative to the known concentration. Low %CV and accuracy values close to 100% indicate a robust and reliable method.

Intra-Day Validation

Analyte Spiked Concentration (ng/mL) Measured Mean (ng/mL) Accuracy (%) Precision (%CV)
Cortisol 5 4.95 99.0 4.5
Cortisol 50 51.2 102.4 3.1

Inter-Day Validation

Analyte Spiked Concentration (ng/mL) Measured Mean (ng/mL) Accuracy (%) Precision (%CV)
Cortisol 5 5.21 104.2 6.8
Cortisol 50 48.9 97.8 5.2

Data is representative of performance characteristics from validated LC-MS/MS methods for corticosteroids using deuterated internal standards. nih.govmdpi.com

Applications of 21 O Acetyl 6α Hydroxy Cortisol D4 As a Stable Isotope Internal Standard in Quantitative Biochemical Assays

Accurate Quantification of Endogenous Cortisol and its Hydroxylated Metabolites

Stable isotope dilution analysis using LC-MS/MS is the gold standard for the precise measurement of steroid hormones. nih.gov In this methodology, a known quantity of a stable isotope-labeled compound, such as 21-O-Acetyl 6α-Hydroxy Cortisol-d4, is added to a biological sample at the beginning of the analytical process. nih.gov This internal standard co-elutes with the non-labeled (endogenous) analyte during chromatography and is detected simultaneously by the mass spectrometer. nih.gov Because the internal standard and the analyte have nearly identical physicochemical properties, any sample loss during extraction, derivatization, or ionization affects both compounds equally. nih.govresearchgate.net

The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used for quantification. nih.gov This ratiometric measurement corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results. nih.gov While cortisol-d4 is a commonly used internal standard for cortisol measurement, 21-O-Acetyl 6α-Hydroxy Cortisol-d4 is particularly suited for the simultaneous quantification of cortisol and its hydroxylated metabolites, such as 6α-hydroxycortisol. lumiprobe.comnih.gov The presence of the acetyl group at the 21-position can also be beneficial in certain chromatographic applications, potentially improving peak shape and resolution.

Table 1: Linearity of Steroid Quantification using Stable Isotope Dilution LC-MS/MS

AnalyteLinear Range (ng/mL)Reference
21-Deoxycortisol0.25–50>0.99 researchgate.net
17-Hydroxyprogesterone0.5–100>0.99 researchgate.net
Cortisone (B1669442)1–200>0.99 researchgate.net
Cortisol2–400>0.99 researchgate.net
6β-Hydroxycortisol0.0400–10.0>0.99 oup.com

This table presents typical linear ranges and correlation coefficients for the quantification of various steroids using stable isotope dilution LC-MS/MS, demonstrating the high accuracy of this method.

Utilization in In Vitro Enzyme Activity Assays (e.g., Cytochrome P450-Mediated Hydroxylation)

The hydroxylation of cortisol is primarily mediated by cytochrome P450 (CYP) enzymes, with the 6β-hydroxylation pathway being a well-established marker for CYP3A4 activity. nih.govmdpi.com The ratio of 6β-hydroxycortisol to cortisol is often used as an endogenous biomarker for CYP3A4 function. nih.govjst.go.jp While 6α-hydroxylation is a less common pathway, its study can provide valuable insights into the activity of other specific CYP isozymes.

In in vitro enzyme assays using human liver microsomes or recombinant CYP enzymes, 21-O-Acetyl 6α-Hydroxy Cortisol-d4 can be used to accurately quantify the formation of 6α-hydroxycortisol. nih.gov By incubating the enzyme source with a substrate and then spiking the reaction mixture with the deuterated internal standard, researchers can precisely measure the enzymatic conversion rate. This is crucial for determining enzyme kinetics (Kм and Vмₐₓ) and for screening potential drug candidates for their inhibitory or inductive effects on specific metabolic pathways. nih.gov The acetyl group in 21-O-Acetyl 6α-Hydroxy Cortisol-d4 may offer advantages by protecting the 21-hydroxyl group from unwanted side reactions during the assay.

Application in Preclinical Models for Metabolic Profiling (e.g., cell cultures, isolated tissues, non-human biological fluids)

Preclinical models are essential for understanding the metabolism and disposition of endogenous compounds and xenobiotics. The use of stable isotope-labeled internal standards like 21-O-Acetyl 6α-Hydroxy Cortisol-d4 is critical for obtaining reliable quantitative data from these models. In studies involving cell cultures (e.g., hepatocytes), isolated tissues (e.g., adrenal slices), or biological fluids from animal models, this internal standard allows for the accurate measurement of cortisol and its metabolites.

Metabolic profiling in these systems helps to elucidate the pathways of steroidogenesis and catabolism, and to identify any species-specific differences in metabolism. By providing a stable and reliable reference, 21-O-Acetyl 6α-Hydroxy Cortisol-d4 aids in constructing a comprehensive picture of how corticosteroids are processed in different biological systems before moving to human studies.

Mitigating Matrix Effects and Enhancing Analytical Reproducibility

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can significantly interfere with the ionization of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. researchgate.net This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.net

A co-eluting stable isotope-labeled internal standard like 21-O-Acetyl 6α-Hydroxy Cortisol-d4 experiences the same matrix effects as the endogenous analyte. researchgate.net Therefore, by calculating the ratio of the analyte to the internal standard, these effects are effectively canceled out. nih.gov This normalization is crucial for achieving high analytical reproducibility, as evidenced by low inter- and intra-assay coefficients of variation. nih.govnih.gov For example, studies using deuterated cortisol standards have reported inter- and intra-assay coefficients of variation below 5.4% and 3.9%, respectively. nih.gov This demonstrates the robustness that stable isotope-labeled internal standards bring to quantitative assays.

Table 2: Precision of Steroid Quantification using Stable Isotope Labeled Internal Standards

AnalyteInter-assay CV (%)Intra-assay CV (%)Reference
Cortisol<5.4<3.9 nih.gov
6β-Hydroxycortisol<5.4<3.9 nih.gov
Cortisol (in plasma)3.071.77 nih.gov
Various Steroids<13.6<13.6 researchgate.net

This table illustrates the high reproducibility of quantitative methods for steroids when using stable isotope-labeled internal standards, as indicated by the low coefficients of variation (CV).

Mechanistic Research Utilizing 21 O Acetyl 6α Hydroxy Cortisol D4 As a Tracer

Elucidation of Steroid Biotransformation Pathways in Non-Clinical Systems

The elucidation of metabolic pathways is a fundamental aspect of biochemical and pharmacological research. Stable-isotope tracers are instrumental in mapping the biotransformation of parent compounds into various metabolites. researchgate.net Non-clinical systems, such as human liver microsomes, cell cultures, and perfusate from isolated organs, provide a controlled environment to study these transformations.

The use of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 enables researchers to track the metabolic fate of 6α-Hydroxy Cortisol. When introduced into an in vitro system, the deuterated compound follows the same metabolic routes as its unlabeled counterpart. sigmaaldrich.com Analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), can distinguish the d4-labeled metabolites from endogenous, unlabeled steroids due to the mass difference. nih.gov This allows for the unambiguous identification and quantification of downstream products, helping to construct a detailed map of the biotransformation pathway. For instance, further oxidation, reduction, or conjugation reactions of the 6α-hydroxy cortisol molecule can be precisely traced, revealing the full metabolic cascade. nih.gov

Investigation of Enzyme Kinetics and Substrate Specificity for Corticosteroid Metabolism

Understanding the kinetics of the enzymes responsible for steroid metabolism is essential for predicting how the body will process corticosteroids. 21-O-Acetyl 6α-Hydroxy Cortisol-d4 is an invaluable tool for these investigations, primarily when used as an internal standard in isotope dilution mass spectrometry. sigmaaldrich.comchromforum.org This method allows for highly accurate and precise quantification of the metabolites formed during an enzymatic reaction.

By incubating the unlabeled substrate (e.g., cortisol) with an enzyme source (like recombinant CYP3A4) and adding a known amount of the deuterated standard (21-O-Acetyl 6α-Hydroxy Cortisol-d4) during sample workup, researchers can accurately measure the rate of formation of 6α-Hydroxy Cortisol. nih.gov This approach corrects for variations in sample preparation and mass spectrometer response. sigmaaldrich.com Such experiments allow for the determination of key kinetic parameters, including the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), which describe the affinity of the enzyme for the substrate and its maximum catalytic rate, respectively. nih.govresearchgate.net These parameters are crucial for understanding an enzyme's efficiency and specificity towards various corticosteroid substrates. nih.gov

Table 1: Illustrative Kinetic Parameters for Cortisol 6β-Hydroxylation by CYP3A4 This table presents typical kinetic data for the related 6β-hydroxylation reaction, as specific data for the 6α-isomer with 21-O-Acetyl 6α-Hydroxy Cortisol-d4 is not available. The principles of determination are identical.

EnzymeSubstrateK_m (μM)V_max (pmol/min/mg protein)Reference
CYP3A4Cortisol15.2 ± 2.16.43 ± 0.45 nih.gov
CYP3A5Cortisol~15Lower than CYP3A4 researchgate.netresearchgate.net

Assessment of Metabolic Pathways of 6α-Hydroxy Cortisol Formation and Breakdown

Cortisol is extensively metabolized in the body, primarily in the liver. ontosight.ai One of the key pathways is hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes. ontosight.aiwikipedia.org The formation of 6β-hydroxycortisol is a well-known marker of CYP3A4 activity. wikipedia.org However, other hydroxylated metabolites, including 6α-hydroxycortisol, are also formed. aminer.org The use of a deuterated tracer like 21-O-Acetyl 6α-Hydroxy Cortisol-d4 allows for a precise assessment of the flux through this specific metabolic pathway.

In a typical experiment, a precursor steroid would be incubated with a metabolically active system (e.g., human liver slices). aminer.org By using LC-MS/MS to monitor the appearance of deuterated 6α-hydroxycortisol and its subsequent metabolites, researchers can quantify the rate of its formation and breakdown. This helps to determine the relative importance of the 6α-hydroxylation pathway compared to other metabolic routes, such as A-ring reduction or conversion to cortisone (B1669442). nih.gov Such studies provide a quantitative understanding of how cortisol and related synthetic steroids are cleared from the system.

Studies on Isotope Effects in Enzymatic Reactions Relevant to Steroid Biochemistry

The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction if the carbon-hydrogen bond is broken during the rate-determining step. nih.gov This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The C-D bond is stronger than the C-H bond, and thus requires more energy to break, leading to a slower reaction rate. The magnitude of the KIE (expressed as k_H/k_D, the ratio of the rate constants for the light and heavy isotopes) provides valuable information about the transition state of the reaction, helping to elucidate the enzymatic mechanism. princeton.edunih.gov

In the context of 21-O-Acetyl 6α-Hydroxy Cortisol-d4, the four deuterium atoms are located on the cortisol molecule. If any of these C-D bonds are cleaved during a metabolic transformation (for example, during the hydroxylation reaction itself if the deuterium is at the site of hydroxylation), a primary KIE may be observed. nih.gov Even if the deuterated bonds are not broken, smaller secondary KIEs can occur due to changes in hybridization of the carbon atoms during the reaction. libretexts.org By comparing the metabolic rate of the d4-labeled compound to its unlabeled analog, researchers can probe the mechanism of the enzymes involved in its metabolism. nih.govnih.gov A significant KIE would suggest that C-H bond cleavage is a rate-limiting part of that metabolic step.

Table 2: Typical Kinetic Isotope Effect (KIE) Values in Steroid Hydroxylation This table provides representative KIE values for hydroxylation reactions to illustrate the principles discussed. Specific KIE data for 21-O-Acetyl 6α-Hydroxy Cortisol-d4 is not available.

Reaction TypePosition of DeuterationTypical k_H/k_DImplicationReference
Aliphatic HydroxylationSite of C-H cleavage2 - 10C-H bond breaking is part of the rate-determining step nih.govnih.gov
Steroid HydroxylationRemote from reaction site~1C-H bond breaking is not rate-limiting (Secondary KIE may be small) wikipedia.org

Future Directions and Emerging Research Avenues for Deuterated Cortisol Derivatives

Integration of Deuterated Standards in Comprehensive Steroidomics Platforms

The field of steroidomics, which aims to quantify the complete steroid profile in a biological sample, relies heavily on mass spectrometry (MS) techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). cambridgeinternational.org The accuracy and reliability of these methods are paramount for both clinical diagnostics and research. Deuterated steroids, including derivatives of cortisol, are critical for achieving this accuracy.

When used as internal standards, deuterated compounds exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. cchmc.org This allows them to co-elute during chromatography and co-ionize in the mass spectrometer, effectively normalizing for variations that can occur during sample preparation, extraction, and analysis. cchmc.org This minimizes matrix effects and fluctuations in instrument response, leading to more precise and accurate quantification of endogenous steroids. cchmc.org

Modern analytical platforms, such as liquid chromatography-ion mobility-mass spectrometry (LC/IM/MS), leverage deuterium-labeled steroids to develop highly sensitive assays capable of separating and quantifying numerous steroids simultaneously. wikipedia.org The use of these standards is essential for the robust, quantitative profiling of steroid metabolites in complex biological matrices like urine and plasma, which is crucial for diagnosing and monitoring endocrine disorders such as adrenocortical carcinoma. mdpi.comyoutube.com The development of comprehensive steroid panels using these techniques meets rigorous international analytical standards, paving the way for their integration into multi-omics platforms for a more holistic understanding of metabolic diseases. nih.gov

Development of Novel Assays for Discovery of Uncharacterized Steroid Metabolites

Beyond quantifying known steroids, deuterated standards are instrumental in the discovery of novel and previously uncharacterized steroid metabolites. Mass spectrometry-based methods have known issues with accuracy due to cross-reactivity in traditional immunoassays, a problem that MS-based techniques overcome. wikipedia.org Advanced methods like LC/IM/MS not only offer high selectivity for known compounds but also possess the potential to uncover unknown steroids that could serve as novel biomarkers. wikipedia.org

In comprehensive steroid profiling, researchers can identify unexpected peaks in the mass spectrum. By comparing the fragmentation patterns and retention times of these unknown peaks to those of the known, co-eluting deuterated standard, researchers can infer the basic structure of the novel metabolite. This comparative analysis aids in the tentative identification and subsequent structural elucidation of these new compounds. For instance, recent steroidomics studies have successfully annotated previously unknown steroid isomers and even reported estrogen metabolites in men for the first time, highlighting the discovery potential of these methods. youtube.com This approach allows for the detection of minute alterations in steroidogenesis, shedding light on all intermediate steps and potentially uncovering metabolites that are perturbed in disease states like cancer. mdpi.com

Advanced Applications in Metabolic Flux Analysis in Controlled Biological Systems

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov The core principle of MFA involves introducing a stable isotope-labeled tracer, such as a deuterated cortisol derivative, into a controlled biological system (e.g., cell culture) and tracking the incorporation of the isotope label into downstream metabolites over time. libretexts.orgnih.gov

By measuring the isotopic enrichment in various steroid metabolites, researchers can map the flow of atoms through the intricate network of steroidogenic pathways. libretexts.org This provides a dynamic view of metabolic activity that is not achievable by simply measuring static metabolite concentrations. MFA can elucidate the relative contributions of converging metabolic pathways to the production of a specific steroid. nih.gov For example, using a deuterated precursor can help determine the rate at which it is converted to various downstream products, revealing the functional activity of specific enzymes and pathways in real-time. nih.gov

While often associated with 13C labeling, the MFA framework is applicable to other stable isotopes, including deuterium (B1214612) (2H). nih.gov This technique is invaluable for understanding how steroid metabolism is altered in various physiological and pathological states, and how it responds to therapeutic interventions.

Potential for Theoretical Modeling of Steroid-Enzyme Interactions Informed by Isotopic Labeling

Isotopic labeling provides critical experimental data that can inform and validate theoretical models of how steroids interact with the enzymes that metabolize them. A key phenomenon in this area is the Kinetic Isotope Effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org

By comparing the rate of an enzyme-catalyzed reaction using a deuterated steroid versus its non-deuterated version, researchers can probe the reaction mechanism. If the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction, a significant KIE will be observed. nih.govnih.gov This provides powerful evidence for the transition state structure of the reaction, which is the high-energy, transient state that molecules pass through as they transform from reactants to products. nih.gov

For instance, studies on the interaction between steroids and the glucocorticoid receptor have used deuterium isotope effects to reveal that the 11-beta-hydroxyl group is involved in a kinetically important hydrogen bond, which is crucial for glucocorticoid action. nih.gov This experimental KIE data is invaluable for computational chemists who build theoretical models of enzyme active sites and reaction mechanisms. nih.gov By combining KIE measurements with computational methods like Density Functional Theory (DFT), researchers can construct and refine models of the enzymatic transition state with high accuracy. nih.govmdpi.com This synergy between experimental isotopic data and theoretical modeling accelerates our understanding of enzyme function and can guide the design of novel enzyme inhibitors or more effective drugs. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.